(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol
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Overview
Description
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is a heterocyclic compound that features a chloro-substituted imidazo[1,2-b]pyridazine ring system with a methanol group attached at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the condensation of appropriate hydrazines with 1,4-diketones or 4-ketoacids.
Methanol Group Introduction: The methanol group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the parent imidazo[1,2-b]pyridazine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: (6-Chloroimidazo[1,2-b]pyridazin-8-yl)aldehyde or (6-Chloroimidazo[1,2-b]pyridazin-8-yl)carboxylic acid.
Reduction: Imidazo[1,2-b]pyridazine.
Substitution: Various substituted imidazo[1,2-b]pyridazines depending on the nucleophile used.
Scientific Research Applications
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structure.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine: The parent compound without the chloro and methanol groups.
6-Chloroimidazo[1,2-b]pyridazine: Lacks the methanol group.
Imidazo[1,2-b]pyridazin-8-yl)methanol: Lacks the chloro group.
Uniqueness
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is unique due to the presence of both the chloro and methanol groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-8-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-3-5(4-12)7-9-1-2-11(7)10-6/h1-3,12H,4H2 |
InChI Key |
FVVRRPVVCPQHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)CO |
Origin of Product |
United States |
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